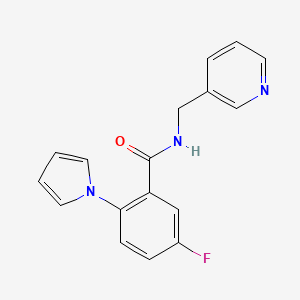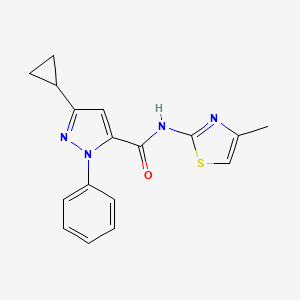
5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core substituted with a fluorine atom, a pyridin-3-ylmethyl group, and a 1H-pyrrol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid, pyridin-3-ylmethanol, and 1H-pyrrole.
Reduction of Nitro Group: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Amide Formation: The resulting amine is then coupled with pyridin-3-ylmethanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Pyrrole Substitution: Finally, the 1H-pyrrole is introduced via a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the benzamide moiety, potentially using agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzamide.
Substitution: Compounds where the fluorine atom is replaced by other functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyridin-3-ylmethyl group may enhance binding affinity and specificity, while the pyrrole ring could facilitate interactions with hydrophobic pockets in proteins. The exact pathways and targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the pyridin-3-ylmethyl group.
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Lacks the fluorine atom.
5-fluoro-N-(pyridin-3-ylmethyl)benzamide: Lacks the pyrrole ring.
Uniqueness
5-fluoro-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the combination of its substituents The presence of the fluorine atom, pyridin-3-ylmethyl group, and pyrrole ring provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above
特性
分子式 |
C17H14FN3O |
|---|---|
分子量 |
295.31 g/mol |
IUPAC名 |
5-fluoro-N-(pyridin-3-ylmethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H14FN3O/c18-14-5-6-16(21-8-1-2-9-21)15(10-14)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22) |
InChIキー |
IMWRNZJSBZJATC-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12159766.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)

![methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159774.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)


![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)
methanolate](/img/structure/B12159828.png)
![N-(6-methylheptan-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12159836.png)

![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)
